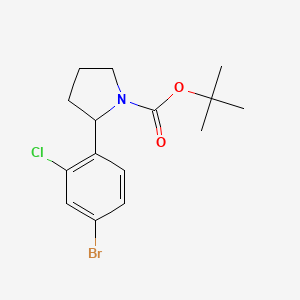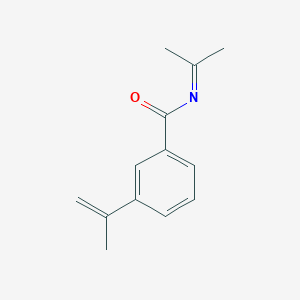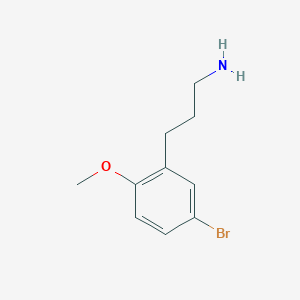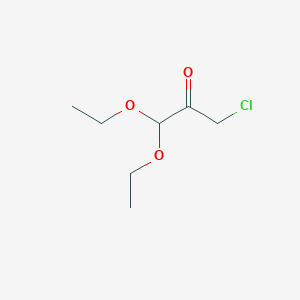
HYDRAZINE, (m-METHYLPHENETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HYDRAZINE, (m-METHYLPHENETHYL)-: is a chemical compound with the formula C9H14N2. It is a derivative of hydrazine, which is a colorless, flammable liquid with an ammonia-like odor. Hydrazine and its derivatives are known for their high reactivity and are used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of HYDRAZINE, (m-METHYLPHENETHYL)- typically involves the reaction of hydrazine with m-methylphenethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of HYDRAZINE, (m-METHYLPHENETHYL)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: HYDRAZINE, (m-METHYLPHENETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
HYDRAZINE, (m-METHYLPHENETHYL)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of HYDRAZINE, (m-METHYLPHENETHYL)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Hydrazine (N2H4): A simple hydrazine compound used as a reducing agent and in rocket propellants.
Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine used in the synthesis of pharmaceuticals and as a rocket propellant.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative used in rocket fuels and as a chemical intermediate.
Uniqueness: HYDRAZINE, (m-METHYLPHENETHYL)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its m-methylphenethyl group provides additional steric and electronic effects, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
32504-15-7 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7,11H,5-6,10H2,1H3 |
Clave InChI |
ZWIBNIPKRYNENP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


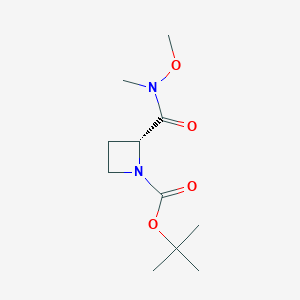
![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

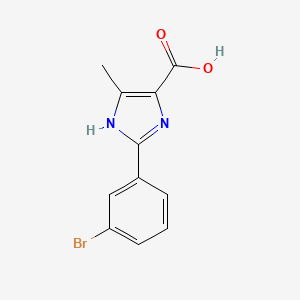
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
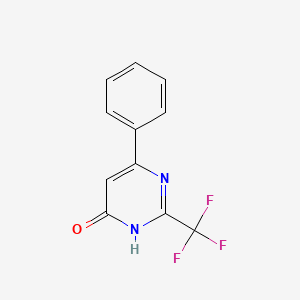
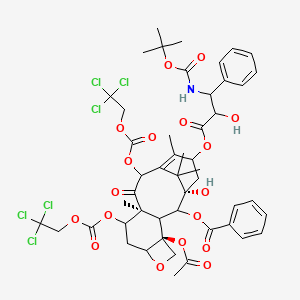
![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
